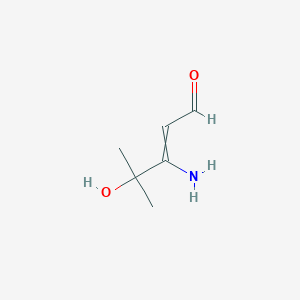

3-Amino-4-hydroxy-4-methylpent-2-enal

説明

3-Amino-4-hydroxy-4-methylpent-2-enal is a branched-chain enal derivative featuring both amino (-NH₂) and hydroxyl (-OH) functional groups on adjacent carbons, with a methyl group at the 4-position. This structure confers unique reactivity, particularly in cyclization and heterocyclic synthesis.

特性

CAS番号 |

66426-29-7 |

|---|---|

分子式 |

C6H11NO2 |

分子量 |

129.16 g/mol |

IUPAC名 |

3-amino-4-hydroxy-4-methylpent-2-enal |

InChI |

InChI=1S/C6H11NO2/c1-6(2,9)5(7)3-4-8/h3-4,9H,7H2,1-2H3 |

InChIキー |

PHTAQJITLIWQCM-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C(=CC=O)N)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-4-methylpent-2-enal can be achieved through several synthetic routes. One common method involves the aldol condensation of 3-amino-2-butanone with formaldehyde, followed by a reduction step to introduce the hydroxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-4-hydroxy-4-methylpent-2-enal may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of the compound with high yield and purity. The reaction conditions are optimized to ensure the stability of the compound and minimize by-products.

化学反応の分析

Types of Reactions

3-Amino-4-hydroxy-4-methylpent-2-enal undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated compound.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.

Major Products

Oxidation: 3-Amino-4-oxopent-2-enal

Reduction: 3-Amino-4-hydroxy-4-methylpentane

Substitution: 3-Halo-4-hydroxy-4-methylpent-2-enal

科学的研究の応用

3-Amino-4-hydroxy-4-methylpent-2-enal has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 3-Amino-4-hydroxy-4-methylpent-2-enal involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The hydroxyl group can participate in redox reactions, influencing cellular processes. The double bond allows for conjugation with other molecules, enhancing its reactivity.

類似化合物との比較

Comparison with Similar Compounds

The compound’s structural and functional similarities to other amino-aldehydes and enals allow for comparative analysis of reactivity, stability, and synthetic utility. Below is a detailed comparison with key analogs:

Structural and Functional Group Analysis

- 3-Amino-4-hydroxy-4-methylpent-2-enal: Functional groups: α,β-unsaturated aldehyde, vicinal -NH₂ and -OH, 4-methyl branch. Potential reactivity: Cyclization via intramolecular hemiacetal or imine formation, nucleophilic additions at the aldehyde or enal positions.

- Methyl 3-arylamino-2-benzoylaminobut-2-enoate (from evidence): Functional groups: Ester, aryl amino, benzoylamino. Reactivity: Forms oxazolo[4,5-c]quinolines and imidazole carboxylates under PPA-mediated cyclization .

- 4-Amino-3-hydroxybutyraldehyde: Functional groups: Linear chain, vicinal -NH₂ and -OH. Reactivity: Prone to spontaneous cyclization into pyrrolidines or oxidation due to lack of steric protection.

Reactivity and Stability

- Cyclization Tendencies: 3-Amino-4-hydroxy-4-methylpent-2-enal’s methyl group at C4 impedes rapid cyclization compared to linear analogs like 4-amino-3-hydroxybutyraldehyde, which readily forms five-membered rings. Instead, the methyl branch may favor six-membered heterocycles or stabilize intermediates. Methyl 3-arylamino-2-benzoylaminobut-2-enoate cyclizes efficiently into fused oxazoloquinolines under acidic conditions, highlighting the role of electron-withdrawing groups (e.g., esters) in directing reactivity .

- Stability: The 4-methyl group in 3-amino-4-hydroxy-4-methylpent-2-enal likely reduces oxidative degradation of the hydroxyl and amino groups compared to non-branched analogs.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Challenges

- Synthetic Pathways: The synthesis of 3-amino-4-hydroxy-4-methylpent-2-enal is less documented compared to its analogs.

- Challenges : Isolation and purification of the compound may be complicated by its propensity for intramolecular reactions.

- Opportunities: Its unique branching could enable access to novel heterocycles with enhanced steric and electronic properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。